molecular formula C11H16N4 B1432286 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine CAS No. 1545121-65-0

4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1432286
CAS No.: 1545121-65-0
M. Wt: 204.27 g/mol
InChI Key: WYYVVKSEORTEKX-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine (CAS 1545121-65-0) is a valuable chemical scaffold in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Its structure combines a pyrimidine heterocycle, a cyclopropyl group, and a piperazine ring, a motif frequently explored in the design of hybrid molecules . The piperazine moiety is often utilized to optimize the pharmacokinetic properties of a molecule and serves as a versatile synthon for further structural elaboration . The inclusion of the cyclopropyl group is a strategic feature in drug design, as this fragment is known to enhance metabolic stability and increase affinity between drugs and their targets . Recent scientific literature highlights the significant research interest in pyrimidine-piperazine hybrids. These compounds have demonstrated promising in vitro antibacterial and antifungal activities against a range of pathogens, including Klebsiella pneumoniae , Enterococcus faecium , and Pseudomonas aeruginosa . Molecular docking studies suggest that such hybrids can exhibit strong binding affinity to bacterial targets like penicillin-binding proteins and DNA gyrase, indicating a potential mechanism of action for this class of compounds . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate for constructing more complex molecules or for evaluating new biological targets in infectious disease research.

Properties

IUPAC Name

4-cyclopropyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-9(1)10-7-11(14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYVVKSEORTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions centered on functionalizing a pyrimidine core. A common and effective approach is the nucleophilic substitution of a halogenated pyrimidine precursor with piperazine, following the introduction of the cyclopropyl group at the 4-position.

Stepwise Preparation Outline

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 4-cyclopropyl-2,6-dichloropyrimidine Starting pyrimidine derivatives, cyclopropyl halides or cyclopropylation reagents Introduction of cyclopropyl group at 4-position; dichloropyrimidine provides reactive sites for substitution
2 Nucleophilic substitution of 6-chloropyrimidine with piperazine Piperazine, base (e.g., potassium carbonate), solvent (ethanol or acetonitrile), reflux or room temperature Piperazine attacks the 6-position chlorine, replacing it to form this compound
3 Purification Chromatography or recrystallization To isolate pure target compound

Detailed Reaction Conditions and Variations

  • Starting Material Preparation: The initial pyrimidine core is often prepared by condensation reactions involving β-diketones and amidines or by halogenation of pyrimidine derivatives to yield 2,6-dichloropyrimidine intermediates.

  • Cyclopropyl Group Introduction: The cyclopropyl substituent can be introduced via alkylation using cyclopropyl halides under basic conditions, ensuring selective substitution at the 4-position of the pyrimidine ring.

  • Piperazine Substitution: The nucleophilic substitution of the 6-chlorine atom by piperazine is typically conducted in polar aprotic solvents such as acetonitrile or ethanol, often in the presence of a base like potassium carbonate or triethylamine. Reaction temperatures range from room temperature to reflux, with reaction times varying from several hours to overnight.

  • Purification and Yield: The crude product is purified by chromatographic techniques or recrystallization. Reported yields for related compounds are moderate, around 18.6%, indicating room for optimization in industrial settings.

Industrial Scale Considerations

Industrial production processes emphasize scalability, efficiency, and purity. Patented processes for related pyrimidine-piperazine compounds highlight the following improvements:

  • Use of more reactive halogenating agents for bromination or chlorination steps to reduce reaction times.

  • Avoiding isolation of intermediates to streamline the synthesis (through-process advantages).

  • Controlled distillation of volatile byproducts during halogenation to improve purity.

  • Enzymatic resolution steps to obtain enantiomerically pure compounds when applicable.

While these patents focus on cyclopentyl-substituted pyrimidine derivatives, similar principles apply to cyclopropyl analogs, suggesting that process intensification and optimization can enhance the preparation of this compound.

Research Findings and Analytical Data

Reaction Efficiency and Yield

  • The synthesis involving 4-cyclopropyl-2,6-dichloropyrimidine and piperazine typically yields the target compound with moderate efficiency (~18.6% total yield reported for related compounds).

  • Optimization of reaction conditions, such as temperature, solvent choice, and base, can influence yield and purity.

Structural Confirmation

  • Characterization of the final compound is commonly performed using nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the cyclopropyl group and the piperazine moiety attached to the pyrimidine ring.

  • Mass spectrometry and elemental analysis further verify molecular weight and composition.

Related Synthetic Approaches

  • Similar pyrimidine derivatives with piperazine substitutions have been synthesized via alkylation and nucleophilic substitution reactions, often involving halogenated intermediates and amine nucleophiles.

  • Modifications on the pyrimidine ring or piperazine substituent can be achieved by varying the starting materials or reaction conditions, enabling the synthesis of derivatives with enhanced biological activity.

Summary Table of Preparation Methods

Preparation Aspect Description Key Reagents Reaction Conditions Yield & Notes
Pyrimidine Core Formation Condensation or halogenation to form 2,6-dichloropyrimidine β-Diketones, amidines, halogenating agents Acidic/basic conditions; halogenation with reactive agents High purity intermediates needed
Cyclopropyl Introduction Alkylation at 4-position Cyclopropyl halides Basic conditions, solvent dependent Selectivity critical
Piperazine Substitution Nucleophilic substitution at 6-position Piperazine, base (K2CO3, TEA) Reflux or room temp, polar solvents Moderate yields (~18.6%)
Purification Chromatography or recrystallization Solvents for recrystallization Ambient or controlled temperatures Ensures compound purity

Chemical Reactions Analysis

4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Applications

Overview : Research has demonstrated that 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine exhibits substantial antibacterial activity. It is particularly noted for its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

Methods of Application :

  • Synthesis of Derivatives : A series of derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.
  • Evaluation Techniques : Minimum inhibitory concentration (MIC) assays were conducted to determine the efficacy of these compounds.

Results : The derivatives exhibited MIC values ranging from 0.06 to 42.23 µg/mL, indicating broad-spectrum antibacterial activity. Notably, some derivatives showed competitive results compared to ciprofloxacin, a well-known antibiotic with an MIC range of 0.15 to 3.25 µg/mL.

Cancer Research and Drug Design

Overview : The compound has been explored in the context of cancer therapy, particularly as part of the development of PI3K/mTOR inhibitors, which are critical in cancer treatment.

Methods of Application :

  • Synthetic Routes : Multi-step organic synthesis techniques were employed to create inhibitors that feature a thiopyrano[4,3-d]pyrimidine nucleus.

Results : The synthesis yielded an overall efficiency of 18.6%, demonstrating potential for further development in oncological pharmacotherapy.

Antitubercular Activity

Overview : Derivatives of this compound are being investigated as potential anti-tubercular agents.

Methods of Application :

  • Testing Against Resistant Strains : Compounds were evaluated against Mycobacterium tuberculosis strains, focusing on those resistant to conventional treatments.

Results : Preliminary findings indicate that certain derivatives possess promising activity against drug-resistant strains, highlighting their potential as new anti-tubercular drugs.

Chemical Synthesis Applications

Overview : Beyond biological applications, this compound serves as a valuable building block in chemical synthesis.

Methods of Application :

  • Purification and Synthesis Techniques : The compound is typically synthesized and purified to high purity levels (around 95%) to ensure effectiveness in subsequent reactions.

Results : This high purity facilitates its use in precise chemical reactions, leading to the development of specialized materials and chemicals.

Molecular Interaction Studies

Research indicates that this compound can interact with various biological targets. Molecular docking studies suggest effective binding to enzymes and receptors involved in disease pathways, which is critical for understanding its therapeutic potential and mechanism of action.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of certain neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on the Pyrimidine Core

The substituents on the pyrimidine ring significantly influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis with structurally related compounds:

Compound Name 4-Position Substituent 6-Position Substituent Key Features Reference
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine Cyclopropyl Piperazine High polarity (piperazine), steric hindrance (cyclopropyl), metabolic stability Hypothetical
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl Piperidine Reduced polarity (piperidine), increased lipophilicity, simpler steric profile
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine p-Tolyl Pyrazolo-pyrimidine Planar aromatic system, potential for π-π stacking, altered solubility
  • Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound imposes greater steric hindrance compared to the methyl group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This may enhance binding specificity in hydrophobic enzyme pockets but reduce synthetic accessibility .
  • Piperazine vs. Piperazine derivatives are widely explored in antipsychotics and antivirals, as noted in recent patent reviews .

Physicochemical Properties

  • Solubility : The piperazine group in the target compound likely confers higher water solubility (logP ≈ 1.5–2.0) compared to piperidine-containing analogs (logP ≈ 2.5–3.0) .

Structural Isomerization and Stability

Pyrimidine derivatives with fused heterocycles (e.g., pyrazolo-triazolo-pyrimidines in ) often undergo isomerization under varying conditions, altering their binding modes . The rigid cyclopropyl group in this compound may limit such isomerization, favoring a stable conformation for consistent target interaction.

Biological Activity

4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antitumor, and potential antiviral properties, supported by molecular docking studies, structure-activity relationship (SAR) analyses, and various research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a piperazine moiety at the 6-position. Its molecular formula is C${12}$H${15}$N$_{3}$, indicating the presence of three nitrogen atoms, which are crucial for its biological activity.

Antibacterial Activity

Mechanism of Action:
Research has indicated that this compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial growth and replication.

Research Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives of this compound exhibit broad antibacterial activity with MIC values ranging from 0.06 to 42.23 µg/mL against various strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
  • IC50 Values: The inhibitory concentration (IC50) against DNA gyrase was reported to range from 0.231 ± 0.01 to 7.592 ± 0.40 µM , demonstrating significant potency compared to ciprofloxacin, which has an IC50 of 0.323 ± 0.02 µM .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.06 - 3.25
Pseudomonas aeruginosa0.15 - 42.23
Escherichia coli0.06 - 20

Antitumor Activity

The compound has also been studied for its potential antitumor effects, although specific data on its efficacy against cancer cell lines remains limited.

Case Studies:

  • Preliminary studies suggest that certain derivatives may inhibit tumor growth in vitro; however, further research is needed to confirm these findings and elucidate the underlying mechanisms.

Potential Antiviral Activity

There is emerging interest in the antiviral properties of this compound, particularly in its ability to interfere with viral replication processes.

Research Insights:

  • Molecular docking studies indicate that the compound may bind effectively to viral enzymes or receptors involved in the replication cycle, although specific viral targets remain to be fully characterized .

Structure-Activity Relationship (SAR)

The SAR studies reveal insights into how modifications to the compound's structure can enhance its biological activity:

  • Variations in substituents on the pyrimidine ring have been shown to significantly impact potency and selectivity against bacterial targets .
  • For instance, replacing certain groups with more lipophilic or polar functionalities can improve solubility and metabolic stability while maintaining or enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropyl-6-(piperazin-1-yl)pyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the pyrimidine C4 position with cyclopropylamine under reflux conditions (e.g., in ethanol or DMF at 80–100°C) is a common approach . Piperazine introduction at C6 can be achieved using Buchwald-Hartwig coupling with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) and using anhydrous solvents to minimize side reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; piperazine protons at δ 2.5–3.5 ppm) and HRMS (exact mass calculated for C11H15N5\text{C}_{11}\text{H}_{15}\text{N}_5: 217.1329) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 60.82%, H: 6.97%, N: 32.21%) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • Solubility : Low aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Perform stability studies under varying pH (e.g., 1.2–7.4) and temperatures (4°C, 25°C) to identify degradation products via LC-MS .
  • Thermal Behavior : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions (e.g., sharp endothermic peak at ~180°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Methodological Answer :
  • Substitution Patterns : Modify the cyclopropyl group (e.g., replace with ethyl or phenyl) and piperazine substituents (e.g., methyl, ethyl) to assess impact on receptor binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or GPCR targets) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Pharmacokinetics : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, EC₅₀) and apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers or assay-specific biases .
  • Proteomic Profiling : Use mass spectrometry to confirm off-target interactions that may explain divergent results .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test mixtures of ethanol/water, DMSO/ether, or chloroform/hexane in varying ratios to obtain single crystals .
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours enhances crystal quality .
  • Data Collection : Use a synchrotron source (λ = 0.710–1.541 Å) for high-resolution data. Refine structures with SHELXL (R-factor < 0.05) .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Map close contacts (e.g., H-bonding between piperazine N-H and pyrimidine N atoms) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Quantify solvent loss or decomposition events (e.g., ~5% weight loss at 150°C indicates bound solvent) .
  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm polymorphism .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
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4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.